molecular formula C15H20FNO5S B2942947 2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396627-50-1

2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B2942947
CAS RN: 1396627-50-1
M. Wt: 345.39
InChI Key: MKIHQIRHAVIVDR-UHFFFAOYSA-N
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Description

2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C15H20FNO5S and its molecular weight is 345.39. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, synthesized using compounds structurally related to the given chemical, have been explored for use as proton exchange membranes (PEMs) in fuel cells. These materials demonstrate high proton conductivity and good thermal stability, making them suitable for fuel cell applications. The sulfonated polymers exhibit proton conductivities in the range of 34−147 mS/cm, indicating their potential as efficient PEM materials in energy conversion devices (Kim, Robertson, & Guiver, 2008).

Fluorescent Molecular Probes

The synthesis and properties of fluorescent solvatochromic dyes, including those with sulfonyl groups structurally related to the compound , have been studied for developing ultrasensitive fluorescent molecular probes. These probes are designed to study biological events and processes due to their strong solvent-dependent fluorescence, which correlates with the solvent polarity parameter. Such compounds are pivotal in bioimaging and diagnostics, offering insights into cellular environments and molecular dynamics (Diwu et al., 1997).

Sulfonated Block Copolymers for Fuel-Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers, incorporating fluorenyl groups and synthesized from related fluoro and methoxy compounds, have been investigated for fuel-cell applications. These materials show promising proton conductivity and mechanical properties, along with higher water uptake compared to their random copolymer counterparts. The enhanced phase separation and stability of these copolymers make them suitable for next-generation fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Synthesis and Application in Medicinal Chemistry

Derivatives structurally akin to the compound have been synthesized and evaluated for their anticonvulsant activity, demonstrating the chemical versatility and potential therapeutic applications of such molecules. The specific modifications on the phenyl ring, such as fluoro or trifluoromethyl substituents, significantly influence the biological activity of these compounds, highlighting their potential in drug development and pharmacological studies (Obniska et al., 2006).

Mechanism of Action

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5S/c1-14(2)21-9-15(10-22-14)7-17(8-15)23(18,19)13-6-11(16)4-5-12(13)20-3/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHQIRHAVIVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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